Igmesine hydrochloride

Description

The exact mass of the compound Igmesine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Igmesine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Igmesine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

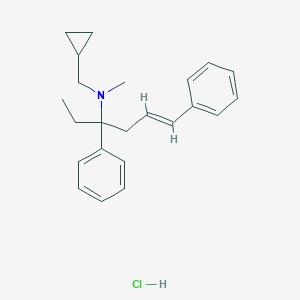

IUPAC Name |

(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N.ClH/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20;/h4-15,21H,3,16-19H2,1-2H3;1H/b13-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHQQPAJNUHKSV-RSGUCCNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130152-35-1 | |

| Record name | Benzenemethanamine, N-(cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130152-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Igmesine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130152351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IGMESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV6M14TY35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacology of Igmesine Hydrochloride

Foreword: This document provides a comprehensive technical analysis of Igmesine hydrochloride (formerly JO 1784), a selective sigma-1 (σ₁) receptor agonist. It is intended for researchers, neuroscientists, and drug development professionals. This guide moves beyond a simple recitation of facts to explore the mechanistic underpinnings, experimental rationale, and clinical trajectory of Igmesine, offering a holistic view of its pharmacological profile. While its clinical development was halted, the story of Igmesine provides critical insights into the therapeutic potential and complexities of targeting the sigma-1 receptor system for neuropsychiatric and neurodegenerative disorders.

Section 1: Molecular Profile and Receptor Binding Affinity

Igmesine is a synthetic small molecule characterized as a potent and selective agonist for the sigma-1 receptor.[1] Its chemical designation is (E)-N-(cyclopropylmethyl)-N-ethyl-3,6-diphenylhex-5-en-3-amine hydrochloride. The sigma-1 receptor itself is a unique ligand-operated chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is distinct from classical G protein-coupled or ionotropic receptors.[2][3] This localization is key to its function as a modulator of intracellular signaling.

The selectivity of Igmesine is a cornerstone of its pharmacological profile. Early radioligand binding assays were crucial in establishing its specificity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Tissue Preparation: Whole brains from Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifugation: The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to dissociate endogenous ligands.

-

Final Preparation: The suspension is centrifuged again, and the final pellet is resuspended to a protein concentration of approximately 200 µg per assay tube.

-

Assay: Brain membrane preparations are incubated with a specific concentration of a radiolabeled sigma-1 ligand, such as (+)-[³H]SKF-10,047, and varying concentrations of the unlabeled test compound (Igmesine).

-

Incubation & Termination: The reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C) and is then terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Analysis: The concentration of Igmesine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.

Rationale for Protocol: This classic pharmacological technique directly measures the affinity of a test compound for its target receptor. The use of (+)-[³H]SKF-10,047 as the radioligand is historically significant as it was one of the first compounds used to characterize sigma sites.[4] The selectivity is confirmed by running similar assays against a wide panel of other CNS receptors.

Table 1: Igmesine Receptor Binding Profile

| Receptor/Site | Ligand | Preparation | IC₅₀ (nM) | Reference |

| Sigma Site | (+)-[³H]SKF-10,047 | Rat Brain Membranes | 39 ± 8 | [4][5] |

| Phencyclidine (PCP) Site | N/A | N/A | No significant affinity | [4] |

| >20 Other CNS Receptors | Various | N/A | No significant affinity | [4] |

This high degree of selectivity was a promising feature, suggesting a lower potential for off-target effects that often complicate the profiles of neuropsychiatric drugs.

Section 2: Mechanism of Action: A Multi-faceted Neuromodulator

Igmesine's effects are not mediated by direct agonism of a neurotransmitter receptor but by the allosteric modulation of multiple downstream signaling pathways via the sigma-1 receptor. Its mechanism is best understood as a "signal amplifier" or "modulator," particularly under conditions of cellular stress or pathological impairment.[2]

The primary mechanism involves the modulation of intracellular calcium (Ca²⁺) homeostasis.[2][6] As a chaperone protein, the sigma-1 receptor interacts with and stabilizes the inositol 1,4,5-trisphosphate (IP₃) receptor at the endoplasmic reticulum membrane.[2]

Proposed Signaling Pathway of Igmesine:

Caption: Proposed mechanism of action for Igmesine.

Upon binding Igmesine, the sigma-1 receptor potentiates Ca²⁺ signaling in two primary ways:

-

Intracellular Mobilization: It enhances Ca²⁺ release from the endoplasmic reticulum through IP₃ receptors.[6] This effect is selective, as studies have shown that antagonists of the IP₃ receptor, but not the ryanodine receptor, can block Igmesine's behavioral effects.[6]

-

Extracellular Influx: It modulates the activity of voltage-dependent calcium channels (VDCCs), specifically L-type and N-type, facilitating Ca²⁺ influx from the extracellular space.[6][7]

This modulation of Ca²⁺ signaling is critical because it directly influences the activity of other ion channels and receptors. Notably, Igmesine modulates NMDA receptor-induced neuronal firing in the hippocampus.[2] This is not a direct binding event but a consequence of the sigma-1 receptor's influence on the cellular environment, making the NMDA receptor more or less responsive depending on the physiological context. Furthermore, studies have shown that Igmesine can block the increase in cyclic GMP (cGMP) that is typically induced by NMDA receptor activation, indicating interference with the NMDA-nitric oxide synthase (NOS)-cGMP pathway.[8][9]

Unlike classic antidepressants, Igmesine has a negligible direct impact on the monoaminergic system. It does not inhibit monoamine oxidase (MAO) and shows only weak effects on norepinephrine uptake at behaviorally relevant doses, with no significant activity on serotonin or dopamine systems.[8][9]

Section 3: Pharmacodynamics: Cellular and Systemic Effects

The mechanistic actions of Igmesine translate into distinct pharmacodynamic effects observed in both in vitro and in vivo models, primarily manifesting as antidepressant-like, neuroprotective, and anti-amnesic properties.

Antidepressant-Like Activity

The most studied effect of Igmesine is its potential as an antidepressant. This was primarily assessed using rodent models of behavioral despair.

Experimental Workflow: Forced Swim Test (FST)

Caption: Workflow for the Forced Swim Test.

Rationale: The FST is a standard screening tool where a reduction in immobility time is interpreted as an antidepressant-like effect. Igmesine, like other sigma-1 agonists, consistently reduces immobility time in this test, an effect that can be blocked by sigma-1 receptor antagonists.[10][11]

A key finding from chronic administration studies (21 days) was that Igmesine produced a significant decrease (20%) in the density of β-adrenergic receptors.[8][9] This downregulation is a well-known molecular hallmark of clinically effective antidepressants like fluoxetine and desipramine, suggesting that despite its different primary mechanism, Igmesine may converge on common final pathways related to synaptic plasticity and receptor adaptation.[8]

Neuroprotective and Anti-Amnesic Effects

Igmesine has demonstrated significant neuroprotective and cognitive-enhancing properties in preclinical models.

-

Neuroprotection: In a gerbil model of global cerebral ischemia, Igmesine treatment provided significant protection against neuronal cell death and attenuated the ischemia-induced hyperactivity.[2]

-

Anti-Amnesia: In rats with scopolamine-induced amnesia (a cholinergic deficit model), Igmesine doses from 0.25 to 16.0 mg/kg significantly reversed memory deficits in the passive avoidance task.[2][5] This effect is consistent with the finding that Igmesine can increase the release of acetylcholine.[2] It also showed cognitive benefits in a mouse model of accelerated aging (SAMP8 mice).[2]

These effects highlight a crucial aspect of sigma-1 agonism: its benefits are most pronounced under pathological conditions. In healthy control animals, sigma-1 ligands often have little to no effect on learning and memory, suggesting they act to restore homeostasis rather than broadly enhancing cognitive function.[2]

Table 2: Summary of Key Preclinical Efficacy Studies

| Model | Species | Dosing | Key Finding | Reference |

| Forced Swim Test | Rodent | N/A | Reduced immobility time, indicating antidepressant-like effect. | [10][11] |

| Scopolamine-Induced Amnesia | Rat | 0.25-16 mg/kg, i.p. | Reversed cognitive deficits in passive avoidance task. | [2][5] |

| Accelerated Aging (SAMP8) | Mouse | 0.1-3 mg/kg, s.c. | Improved cognitive functions. | [2] |

| Global Cerebral Ischemia | Gerbil | 50-100 mg/kg | Protected against neuronal cell death. | [2] |

| Corticotropin-Releasing Factor (CRF) Induced Gastric Inhibition | Rat | 0.05-0.5 µg, i.c. | Centrally reversed CRF-induced inhibition of gastric function. | [12] |

Section 4: Pharmacokinetics

Detailed pharmacokinetic data for Igmesine in humans, such as half-life and bioavailability, have not been extensively published.[2] Preclinical studies provide some insight into its in vivo activity.

-

Administration: In animal models, Igmesine has been administered both intraperitoneally (i.p.) and orally (p.o.).[4]

-

Brain Penetrance: It effectively displaces radiolabeled sigma ligands from the brain following systemic administration in mice, with ID₅₀ values (the dose required to displace 50% of the ligand) of 1.2 mg/kg (i.p.) and 3.5 mg/kg (p.o.).[4] This demonstrates good blood-brain barrier penetration and target engagement in the CNS.

Section 5: Clinical Trials and Discontinuation

The preclinical promise of Igmesine led to its evaluation in humans for the treatment of major depressive disorder.

Table 3: Summary of Igmesine Clinical Trials for Depression

| Trial Phase | Patient Population | N | Dosing | Comparator | Key Outcome | Reference |

| Phase II | Major Depression | N/A | N/A | Fluoxetine | Reported to be as effective as fluoxetine. | [10] |

| Phase III | Major Depression | 348 | 25 mg/day, 100 mg/day | Placebo | Failed to show a statistically significant improvement over placebo for the total study population at 6 weeks. | [2][7] |

The Phase III trial was the pivotal point that led to the discontinuation of Igmesine's development.[1] While an interim analysis and a subset of patients in the UK showed a significant therapeutic effect at the 25 mg/day dose, these findings were not replicated in the overall study population by the end of the 6-week treatment period.[2] The authors of the study noted that adverse events were more frequent at the 100 mg dose than the 25 mg dose, but specific details on the types and frequencies of these events were not published.[2]

The failure of Igmesine in Phase III, despite a strong preclinical rationale and positive Phase II signals, underscores the translational challenges in psychiatric drug development. It may reflect the heterogeneity of major depression, the complexities of the sigma-1 system's role in human psychopathology, or issues with trial design and patient selection.

Section 6: Conclusion and Future Perspectives

Igmesine hydrochloride is a selective, high-affinity sigma-1 receptor agonist with a well-defined preclinical profile demonstrating antidepressant, neuroprotective, and nootropic potential. Its mechanism of action, centered on the modulation of intracellular calcium signaling and NMDA receptor function, distinguishes it from classic monoaminergic antidepressants.

Although its clinical journey ended in disappointment, the study of Igmesine has been invaluable to the field. It validated the sigma-1 receptor as a druggable target for CNS disorders and paved the way for a new generation of sigma-1 ligands, such as blarcamesine (ANAVEX2-73), which has shown promising results in recent clinical trials for Alzheimer's disease.[13][14]

The pharmacology of Igmesine serves as a critical case study. It highlights that targeting intracellular chaperone proteins and modulating cellular homeostasis is a viable therapeutic strategy. Future research in this area may benefit from focusing on patient stratification, perhaps using biomarkers related to ER stress or calcium dysregulation, to identify populations most likely to respond to sigma-1 receptor-targeted therapies.

References

-

Alzheimer's Drug Discovery Foundation. (2017, August 18). Igmesine. [Link]

-

Sarkisyan, G., et al. (n.d.). Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice. PMC - NIH. [Link]

-

Akunne, H. C., et al. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. Neuropharmacology, 41(1), 138-49. [Link]

-

Wikipedia. (n.d.). Igmesine. [Link]

-

Roman, F. J., et al. (1990). JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites. Journal of Pharmacy and Pharmacology, 42(6), 439-40. [Link]

-

Urani, A., et al. (2002). The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization. Psychopharmacology, 163(1), 26-35. [Link]

-

Gan, J., et al. (2022). Advancing depression treatment: the role of sigma receptor ligands. Frontiers in Pharmacology. [Link]

-

Guo, L., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Psychiatry. [Link]

-

Wikipedia. (n.d.). List of investigational antidepressants. [Link]

-

Earley, B., et al. (1991). Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor. Neuropharmacology, 30(10), 1119-24. [Link]

-

Gue, M., et al. (1992). Central action of sigma receptor ligand, JO 1784, to suppress CRF-induced inhibition of gastric function in conscious rats. European Journal of Pharmacology, 223(2-3), 197-9. [Link]

-

Gue, M., et al. (1991). Neuropeptide Y and sigma ligand (JO 1784) act through a Gi protein to block the psychological stress and corticotropin-releasing factor-induced colonic motor activation in rats. Neuropharmacology, 30(10), 1119-24. [Link]

-

Penke, B., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]

-

Maurice, T., & Su, T. P. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

-

Meunier, J., & Maurice, T. (2004). Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. Neurotoxicology and Teratology, 26(6), 783-97. [Link]

-

NeurologyLive. (2024, November 5). SIGMAR1 Activating Agent Blarcamesine Meets Pre-Specified Efficacy in Phase 2/3 Trial of Alzheimer Disease. [Link]

-

NeurologyWise. (2024, July 29). Promising Results for Novel Sigma-1 Receptor Therapy as Alzheimer Treatment. [Link]

Sources

- 1. Igmesine - Wikipedia [en.wikipedia.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]

- 4. JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 8. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Central action of sigma receptor ligand, JO 1784, to suppress CRF-induced inhibition of gastric function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neurologylive.com [neurologylive.com]

- 14. Promising Results for Novel Sigma-1 Receptor Therapy as Alzheimer Treatment - - Practical Neurology [practicalneurology.com]

An In-Depth Technical Guide to Igmesine Hydrochloride: A Selective Sigma-1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Igmesine hydrochloride (JO-1784), a selective sigma-1 (σ1) receptor agonist. It delves into the intricate pharmacology of the σ1 receptor, the molecular characteristics of Igmesine, and the preclinical and clinical findings that have defined its scientific journey. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into the compound's mechanism of action, experimental evaluation, and therapeutic potential. While early clinical trials showed promise for major depressive disorder, its development was discontinued, a decision influenced by a combination of clinical outcomes and strategic marketing considerations. This guide will explore the multifaceted nature of Igmesine, from its fundamental biochemistry to its complex clinical history, providing a holistic understanding of this significant pharmacological tool.

The Sigma-1 Receptor: An Enigmatic Chaperone with Therapeutic Promise

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[1] Unlike conventional receptors, it does not belong to the G protein-coupled or ion channel receptor families. The σ1R is a 223-amino acid protein with a crystal structure revealing a homotrimeric organization.[1] Each protomer consists of a single transmembrane domain and a ligand-binding pocket.[1]

The σ1R plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways. Its functions include the regulation of intracellular calcium signaling, ion channel activity, and cellular stress responses.[2][3] Activation of the σ1R can lead to the potentiation of N-methyl-D-aspartate (NMDA) receptor activity and the modulation of various neurotransmitter systems.[2][4] This multifaceted functionality has positioned the σ1R as a promising therapeutic target for a range of neurological and psychiatric disorders.

Key Signaling Pathways Modulated by the Sigma-1 Receptor

Activation of the σ1 receptor by agonists like Igmesine initiates a cascade of intracellular events. Understanding these pathways is critical to elucidating the therapeutic potential and mechanism of action of σ1R ligands.

Figure 2: Workflow for a radioligand binding assay to determine the affinity of Igmesine for the sigma-1 receptor.

This functional assay assesses the ability of a σ1 receptor agonist to modulate intracellular calcium signaling.

-

Objective: To determine the effect of Igmesine on intracellular calcium levels, often in response to another stimulus.

-

Principle: Cells expressing σ1 receptors are loaded with a calcium-sensitive fluorescent dye. Changes in fluorescence intensity upon stimulation are measured to quantify changes in intracellular calcium concentration.

-

Methodology:

-

Cell Culture: Culture cells endogenously or recombinantly expressing σ1 receptors.

-

Dye Loading: Load the cells with a calcium indicator dye such as Fura-2 AM or Fluo-4 AM.

-

Stimulation: Treat the cells with Igmesine, followed by a stimulus known to induce calcium release (e.g., bradykinin or an NMDA receptor agonist).

-

Measurement: Measure the fluorescence using a plate reader or fluorescence microscope.

-

Data Analysis: Analyze the change in fluorescence to determine the effect of Igmesine on calcium mobilization. Studies have shown that the antidepressant-like effect of Igmesine is dependent on both extracellular calcium influx and intracellular calcium mobilization. [5]

-

BRET assays are used to study protein-protein interactions in live cells.

-

Objective: To investigate the effect of Igmesine on the interaction between the σ1 receptor and its binding partners, such as the ER chaperone BiP (Binding immunoglobulin protein).

-

Principle: The σ1 receptor and its interacting partner are fused to a bioluminescent donor (e.g., Renilla luciferase) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein), respectively. If the proteins are in close proximity, energy is transferred from the donor to the acceptor, resulting in light emission at the acceptor's wavelength.

-

Methodology:

-

Construct Generation: Create expression vectors for the fusion proteins.

-

Transfection: Co-transfect cells with the donor and acceptor constructs.

-

Treatment: Treat the cells with Igmesine.

-

Measurement: Add the luciferase substrate and measure the light emission at the donor and acceptor wavelengths using a luminometer.

-

Data Analysis: Calculate the BRET ratio. A change in the BRET ratio upon treatment with Igmesine indicates a change in the protein-protein interaction. BRET assays can help differentiate between σ1R agonists and antagonists based on their effects on receptor multimerization and interaction with BiP. [3]

-

In Vivo Assays

This is a widely used behavioral test in rodents to screen for antidepressant-like activity.

-

Objective: To evaluate the antidepressant-like effects of Igmesine.

-

Principle: Rodents are placed in an inescapable cylinder of water. The time they spend immobile (floating) is measured. A decrease in immobility time is interpreted as an antidepressant-like effect.

-

Methodology:

-

Acclimation: Acclimate the animals to the testing room.

-

Drug Administration: Administer Igmesine or a vehicle control at a specified time before the test.

-

Test Session: Place the animal in the water cylinder for a set period (e.g., 6 minutes).

-

Scoring: Record the duration of immobility, typically during the last 4 minutes of the test.

-

Data Analysis: Compare the immobility time between the Igmesine-treated and control groups. Igmesine has been shown to produce antidepressant-like effects in this model. [3]

-

This technique allows for the measurement of neurotransmitter levels in the extracellular space of specific brain regions in freely moving animals.

-

Objective: To determine the effect of Igmesine on the extracellular levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.

-

Principle: A microdialysis probe is implanted into a specific brain region. A physiological solution is perfused through the probe, and molecules from the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is then collected and analyzed.

-

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).

-

Perfusion and Sampling: After a recovery period, perfuse the probe and collect dialysate samples at regular intervals.

-

Drug Administration: Administer Igmesine and continue collecting samples.

-

Analysis: Analyze the dialysate samples for neurotransmitter content using a sensitive analytical technique such as HPLC with electrochemical detection. In vivo studies have shown that Igmesine can increase extracellular levels of norepinephrine and dopamine in the brain. [6]

-

Clinical Development and Discontinuation

Igmesine showed initial promise in the treatment of major depressive disorder. Phase II clinical trials indicated that Igmesine was as effective as the selective serotonin reuptake inhibitor (SSRI) fluoxetine. [3]In a 6-week, multi-center, double-blind, placebo-controlled study involving 348 patients, Igmesine (at doses of 25 or 100 mg/day) demonstrated comparable efficacy to fluoxetine (20 mg/day) as measured by the Hamilton Depression Rating Scale (HAM-D). [2] However, despite these encouraging early results, Igmesine's development was discontinued. Reports indicate that it failed to show significant effectiveness in a large Phase III clinical trial. [2][7]The discontinuation was also attributed to "marketing considerations" by Pfizer, which had acquired the development rights. [2]This decision was made in the context of a broader trend of pharmaceutical companies pulling back from neuroscience research and development due to the high costs and low success rates of clinical trials for central nervous system disorders. [8]

Conclusion

Igmesine hydrochloride remains a valuable research tool for understanding the complex biology of the sigma-1 receptor. Its high affinity and selectivity make it an important pharmacological probe for elucidating the role of σ1R in various physiological and pathological processes. While its journey as a potential therapeutic for depression was cut short, the scientific knowledge gained from its study continues to inform the development of new σ1 receptor ligands for a range of indications. This in-depth technical guide has provided a comprehensive overview of Igmesine, from its molecular interactions to its clinical evaluation, offering a solid foundation for future research in this exciting field.

References

-

Igmesine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Igmesine. (2017, August 18). Alzheimer's Drug Discovery Foundation. [Link]

-

Akunne, H. C., Zoski, K. T., Whetzel, S. Z., Cordon, J. J., Demattos, S. B., & Corbin, A. E. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. Neuropharmacology, 41(1), 138–149. [Link]

-

Igmesine: mode of action and preclinical antidepressant activity. (1998, November 18). BioWorld. [Link]

-

Skuza, G., & Rogóz, Z. (2006). Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice. Behavioural pharmacology, 17(4), 349–355. [Link]

-

Roman, F. J., Pascaud, X., Martin, B., Vauché, D., & Junien, J. L. (1990). JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites. The Journal of pharmacy and pharmacology, 42(6), 439–440. [Link]

-

Junien, J. L., Roman, F. J., Pascaud, X., & Vauche, D. (1991). Evidence for an anti-amnesic effect of JO 1784 in the rat: a potent and selective ligand for the sigma receptor. Brain research, 546(2), 282–286. [Link]

-

Hicks, P. B., & Gatti, P. J. (1993). Effects of JO 1784, a selective sigma ligand, on the autoradiographic localization of M1 and M2 muscarinic receptor subtypes in trimethyltin treated rats. Brain research, 627(1), 131–143. [Link]

-

Urani, A., Roman, F. J., & Maurice, T. (2002). The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization. Psychopharmacology, 163(1), 26–35. [Link]

-

Meunier, J., & Maurice, T. (2004). Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. Neurotoxicology and teratology, 26(6), 783–797. [Link]

-

Pfizer ends neuroscience discovery programme, and drops out of dementia drug race. (2018, January 8). Alzheimer's Society. [Link]

Sources

- 1. JO 1784, a potent and selective ligand for rat and mouse brain sigma-sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Igmesine - Wikipedia [en.wikipedia.org]

- 8. Pfizer ends neuroscience discovery programme, and drops out of dementia drug race | Alzheimer's Society [alzheimers.org.uk]

The Neuroprotective Potential of Igmesine Hydrochloride in Cerebral Ischemia: A Technical Guide for Drug Development Professionals

Abstract

Cerebral ischemia, a primary cause of disability and mortality worldwide, presents a significant challenge in neurotherapeutics due to its complex pathophysiology.[1] The narrow therapeutic window of current treatments necessitates the exploration of novel neuroprotective agents.[1] Igmesine hydrochloride, a selective agonist of the sigma-1 receptor, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the neuroprotective effects of Igmesine in cerebral ischemia, with a focus on its mechanism of action, preclinical evidence, and the experimental methodologies crucial for its evaluation. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Igmesine and the broader role of sigma-1 receptor modulation in ischemic stroke, offering a scientifically grounded framework for future research and development.

Introduction: The Unmet Need in Ischemic Stroke and the Promise of Sigma-1 Receptor Agonism

Ischemic stroke is characterized by a sudden loss of blood flow to a region of the brain, initiating a cascade of detrimental biochemical and molecular events that lead to irreversible neuronal damage.[1] While reperfusion therapies like intravenous thrombolysis and mechanical thrombectomy are the current standard of care, their efficacy is time-dependent, leaving a large number of patients with significant neurological deficits.[1] This underscores the urgent need for neuroprotective agents that can mitigate ischemic injury and extend the therapeutic window.

The sigma-1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, has garnered significant attention as a therapeutic target for various neurological disorders, including stroke.[2][3] Activation of the sigma-1 receptor has been shown to confer neuroprotection through multiple mechanisms, including the modulation of intracellular calcium signaling, attenuation of ER stress, and reduction of oxidative stress and inflammation.[3][4][5]

Igmesine hydrochloride is a selective and high-affinity agonist for the sigma-1 receptor.[6] Preclinical studies have demonstrated its potential as a neuroprotective agent in the context of cerebral ischemia.[7][8] This guide will delve into the technical details of Igmesine's neuroprotective profile, providing a comprehensive resource for its continued investigation.

The Core Mechanism: Igmesine and the Sigma-1 Receptor Signaling Axis in Neuroprotection

The neuroprotective effects of Igmesine are intrinsically linked to its agonistic activity at the sigma-1 receptor. Upon stimulation by an agonist like Igmesine, the sigma-1 receptor dissociates from its binding partner, the chaperone protein BiP (Binding immunoglobulin Protein), and translocates to various intracellular sites to interact with a range of client proteins, thereby modulating their function.[9]

Modulation of Calcium Homeostasis and Attenuation of Excitotoxicity

A critical event in the ischemic cascade is the massive influx of calcium into neurons, primarily through the over-activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and neuronal death.[10] The sigma-1 receptor plays a crucial role in maintaining intracellular calcium homeostasis.[11][12]

Igmesine, by activating the sigma-1 receptor, can modulate the activity of several key players in calcium signaling:

-

Inositol Trisphosphate (IP3) Receptors: The sigma-1 receptor chaperones IP3 receptors at the ER-mitochondria interface, facilitating efficient calcium transfer from the ER to the mitochondria. This process is vital for maintaining mitochondrial function and ATP production.[2]

-

NMDA Receptors: Sigma-1 receptor activation can modulate NMDA receptor function, potentially reducing the excessive calcium influx associated with excitotoxicity.[7]

-

Voltage-gated Calcium Channels: The sigma-1 receptor can also influence the activity of voltage-gated calcium channels, further contributing to the regulation of intracellular calcium levels.[4]

By stabilizing intracellular calcium dynamics, Igmesine can help prevent the downstream detrimental effects of calcium overload, such as the activation of apoptotic pathways and the generation of reactive oxygen species (ROS).

Mitigation of Endoplasmic Reticulum (ER) Stress

The ER is a critical organelle for protein folding and calcium storage. Ischemia disrupts ER function, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[3] Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis.[3]

The sigma-1 receptor, as an ER chaperone, plays a direct role in mitigating ER stress.[3][13] Upon activation by Igmesine, the sigma-1 receptor can:

-

Enhance Protein Folding and Trafficking: By acting as a chaperone, the activated sigma-1 receptor can assist in the proper folding and transport of proteins, thereby reducing the load of unfolded proteins in the ER.

-

Modulate UPR Signaling: The sigma-1 receptor can interact with key sensors of the UPR, such as IRE1α (inositol-requiring enzyme 1α), to modulate downstream signaling and promote cell survival.[14]

Anti-inflammatory and Antioxidant Effects

Inflammation and oxidative stress are key contributors to secondary brain injury following an ischemic stroke. Activated microglia release pro-inflammatory cytokines, and the reperfusion of ischemic tissue can lead to a burst of ROS production.

The activation of the sigma-1 receptor by agonists has been shown to exert both anti-inflammatory and antioxidant effects.[4] This is thought to occur through:

-

Modulation of Microglial Activation: Sigma-1 receptor ligands can influence microglial activity, potentially shifting them from a pro-inflammatory to a more neuroprotective phenotype.[15]

-

Activation of the Nrf2 Pathway: The sigma-1 receptor has been implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11] Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant and cytoprotective genes.

The multifaceted mechanism of action of Igmesine, mediated through the sigma-1 receptor, is depicted in the following signaling pathway diagram:

Preclinical Evidence for Igmesine in Cerebral Ischemia

The neuroprotective potential of Igmesine has been primarily investigated in preclinical models of cerebral ischemia. A landmark study by O'Neill and colleagues (1995) provided the foundational evidence for its efficacy.[7][8]

The Gerbil Model of Global Cerebral Ischemia

The Mongolian gerbil is a commonly used model for global cerebral ischemia due to the anatomical feature of an incomplete circle of Willis, which leads to widespread forebrain ischemia upon bilateral common carotid artery occlusion.[16][17][18]

In this model, Igmesine hydrochloride demonstrated significant neuroprotective effects.

| Dose of Igmesine HCl | Key Findings | Reference |

| 50, 75, and 100 mg/kg | - Significant protection against neuronal cell death in the hippocampus. | O'Neill et al., 1995[7][8] |

| - Attenuation of ischemia-induced hyperactivity. | O'Neill et al., 1995[7][8] | |

| - Reduction in the ischemia-induced increase in nitric oxide synthase activity. | O'Neill et al., 1995[7] |

It is important to note that while the doses used in this rodent model are high, dose-response relationships often differ between species, and further studies are required to determine the optimal therapeutic dose in larger animal models and eventually in humans.[19]

Essential Experimental Protocols for Evaluating Neuroprotection

For drug development professionals, rigorous and standardized experimental protocols are paramount for the reliable evaluation of neuroprotective candidates like Igmesine.

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model in rodents is the most widely used preclinical model of focal ischemic stroke, as it closely mimics the clinical scenario of stroke in the territory of the middle cerebral artery in humans.[5][20] The intraluminal suture method is a common and relatively non-invasive technique to induce MCAO.[5][21][22][23]

-

Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain body temperature at 37°C using a heating pad.

-

Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary ligature around the origin of the ECA.

-

Arteriotomy: Make a small incision in the ECA between the distal and temporary ligatures.

-

Filament Insertion: Introduce a silicon-coated monofilament (e.g., 4-0 nylon) through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement distance is typically 18-20 mm from the carotid bifurcation.

-

Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 60 or 90 minutes for transient MCAO).

-

Reperfusion: For transient MCAO, withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

Wound Closure: Suture the incision and allow the animal to recover from anesthesia.

Assessment of Infarct Volume: TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a rapid, simple, and cost-effective method for visualizing the infarct area in the brain.[24] TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, with its compromised mitochondrial function, remains unstained (white).[24]

-

Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and perfuse transcardially with saline.

-

Brain Slicing: Extract the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm for rats).[5]

-

Incubation: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.[5][25]

-

Fixation: Transfer the stained slices to a 10% formalin solution for fixation.[5]

-

Image Analysis: Acquire digital images of the stained slices and use image analysis software (e.g., ImageJ) to quantify the area of the infarct (white) and the total area of the hemisphere. The infarct volume is then calculated by summing the infarct area of each slice multiplied by the slice thickness.

Evaluation of Neurological Deficits

Assessing functional outcomes is crucial for evaluating the therapeutic potential of a neuroprotective agent. Several scoring systems have been developed for this purpose in rodents.

-

Bederson Scale: A simple, global neurological assessment that scores deficits on a scale of 0-3 based on forelimb flexion, resistance to lateral push, and circling behavior.[12] While easy to perform, it can be subjective and may not be sensitive to long-term deficits.[12]

-

Modified Neurological Severity Score (mNSS): A more comprehensive composite score that evaluates motor, sensory, reflex, and balance functions on a scale of 0-18 (for rats).[12] It provides a more detailed assessment of neurological function and can be used for longer-term studies.[12][26]

Concluding Remarks and Future Directions

Igmesine hydrochloride, through its selective agonism of the sigma-1 receptor, presents a compelling profile as a neuroprotective agent for cerebral ischemia. Its multifaceted mechanism of action, targeting key pathological events such as excitotoxicity, ER stress, and oxidative stress, positions it as a promising candidate for further development.

The preclinical data, although limited, are encouraging and provide a strong rationale for more extensive investigation. Future research should focus on:

-

Dose-response studies in focal ischemia models: To establish the optimal therapeutic window and dosage of Igmesine in the more clinically relevant MCAO model.

-

Long-term functional outcome studies: To assess the impact of Igmesine on long-term neurological recovery.

-

Combination therapy studies: To explore the potential synergistic effects of Igmesine with current reperfusion therapies.

-

Investigation in aged and comorbid animal models: To enhance the translational relevance of preclinical findings.

The in-depth technical guidance provided in this document on the mechanism of action and essential experimental protocols aims to facilitate the rigorous and standardized evaluation of Igmesine and other sigma-1 receptor agonists, with the ultimate goal of translating these promising preclinical findings into effective therapies for stroke patients.

References

-

Alzheimer's Drug Discovery Foundation. (2017, August 18). Igmesine. Retrieved from [Link]

- L'Oreal. (2017, August 17). Igmesine for use in the treatment of neurodegenerative diseases. (WO2017137600A1). Google Patents.

-

Croci, D., & Brandolini, L. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Journal of Cerebral Blood Flow & Metabolism, 44(9), 1669–1684. Retrieved from [Link]

-

Kovacs, G. G., & Klettner, A. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 11, 712. Retrieved from [Link]

-

Ister, R., Pongrac, M., & Radmilović, M. D. (2024, November 22). Optimization of the Longa Middle Cerebral Artery Occlusion Method for Complete Reperfusion. JoVE Journal, (201). Retrieved from [Link]

-

Downey, R. L. (n.d.). Measuring infarct size by the tetrazolium method. University of South Alabama. Retrieved from [Link]

-

Ramirez, C., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 23(21), 13359. Retrieved from [Link]

-

Engel, O., et al. (2022, June 9). Modeling Stroke In Mice: Middle Cerebral Artery Occlusion With Filament Model l Protocol Preview. JoVE. Retrieved from [Link]

-

Manohar, S., et al. (2012). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacological and Toxicological Methods, 66(2), 108-113. Retrieved from [Link]

-

Neuropharmacology Laboratory, Department of Pharmacology, All India Institute of Medical Sciences. (2005). Agmatine: An Emerging Approach for Neuroprotection in Recurrent Ischemic Stroke Events in a Murine Model. Drug Development Research. Retrieved from [Link]

-

Meunier, J., & Maurice, T. (2004). Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. Neurotoxicology and Teratology, 26(6), 783–797. Retrieved from [Link]

-

Fluri, F., et al. (2015). Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia. CNS & Neurological Disorders - Drug Targets, 14(7), 818-825. Retrieved from [Link]

-

Wang, Y., et al. (2023). The superiority and feasibility of 2,3,5-triphenyltetrazolium chloride–stained brain tissues for molecular biology experiments based on microglial properties. Brain and Behavior, 13(5), e3001. Retrieved from [Link]

-

F. F., & F. V. (2018). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology, 16(9), 1277–1291. Retrieved from [Link]

-

Balkaya, M. G., & Cho, S. (2010). Functional assessments in the rodent stroke model. Journal of Visualized Experiments, (41), 2037. Retrieved from [Link]

-

Balkaya, M. G., et al. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke, 50(9), 2493–2501. Retrieved from [Link]

-

Zhang, H., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 11, 583489. Retrieved from [Link]

-

Di, M., et al. (2019). Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting. Frontiers in Neuroscience, 13, 765. Retrieved from [Link]

-

Meloni, B. P., et al. (2015). Rat permanent middle cerebral artery occlusion procedure. Bio-protocol, 5(9), e1463. Retrieved from [Link]

- Pande, A. C., et al. (1999). Effects of a sigma receptor agonist in depressed humans.

-

Dirnagl, U., et al. (2003). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. In Madame Curie Bioscience Database. Landes Bioscience. Retrieved from [Link]

-

ResearchGate. (n.d.). Function of S1R at the ER-PM junctions in ER-calcium entry. Retrieved from [Link]

-

Wang, Y., et al. (2025). A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury. JoVE Journal. Retrieved from [Link]

-

Li, P., et al. (2023). A Modified Transcranial Middle Cerebral Artery Occlusion Model to Study Stroke Outcomes in Aged Mice. JoVE Journal, (194), e65158. Retrieved from [Link]

-

Cizkova, D., et al. (2022). Animal models of focal ischemic stroke: brain size matters. Frontiers in Neurology, 13, 988771. Retrieved from [Link]

-

Saleh, S., & Saleh, T. M. (2022). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neurology, 13, 988771. Retrieved from [Link]

-

Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

-

Ginsberg, M. D., & Busto, R. (1998). Middle Cerebral Artery Occlusion in the Rat by Intraluminal Suture. Stroke, 29(11), 2429–2430. Retrieved from [Link]

-

Zhang, L., et al. (1994). Alterations of amino acid levels from striatum, hippocampus, and cerebral cortex induced by global cerebral ischemia in gerbil. Journal of Neuroscience Research, 38(2), 205–211. Retrieved from [Link]

-

ResearchGate. (n.d.). Neurological deficit scoring. Retrieved from [Link]

-

Mitsuda, T., et al. (2011). Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes. American Journal of Physiology-Heart and Circulatory Physiology, 301(5), H1322–H1331. Retrieved from [Link]

-

Goldlust, E. J., et al. (1995). Automated Measurement of Infarct Size With Scanned Images of Triphenyltetrazolium Chloride–Stained Rat Brains. Stroke, 26(9), 1657–1662. Retrieved from [Link]

-

Llovera, G., & Liesz, A. (2025). The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies. JoVE Journal. Retrieved from [Link]

-

Benedek, A., et al. (1994). Evaluation of 2,3,5-triphenyltetrazolium chloride staining to delineate rat brain infarcts. Stroke, 25(12), 2481–2484. Retrieved from [Link]

-

Lee, J., et al. (2023). Measuring Infarct Size in Rat Hearts Following Global Myocardial Ischemia. VCU School of Medicine. Retrieved from [Link]

-

Gerasimova, A., et al. (2022). Protective Effects of PGC-1α Activators on Ischemic Stroke in a Rat Model of Photochemically Induced Thrombosis. International Journal of Molecular Sciences, 23(23), 14856. Retrieved from [Link]

-

Gascon, J., et al. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de Neurología, 53(10), 607-618. Retrieved from [Link]

-

Zhang, F., & Li, W. (2014). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Neural Regeneration Research, 9(1), 87–90. Retrieved from [Link]

-

ResearchGate. (n.d.). Global brain ischemia in Mongolian gerbils: Assessing the level of anastomosis in the cerebral circle of Willis. Retrieved from [Link]

-

Tchedre, K. T., & Yorio, T. (2008). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 11, 583489. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of TTC staining for the evaluation of tissue injury in the early phases of reperfusion after focal cerebral ischemia in rats. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Global brain ischemia in Mongolian gerbils: Assessing the level of anastomosis in the cerebral circle of Willis. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocols, TTC staining and infarction volume. Retrieved from [Link]

-

Frontiers. (n.d.). Meningeal lymphatic vessel dysfunction exacerbates brain injury in CVST mice via endoplasmic reticulum and oxidative stress pathways. Retrieved from [Link]

Sources

- 1. Agmatine: An Emerging Approach for Neuroprotection in Recurrent Ischemic Stroke Events in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 3. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. WO2017137600A1 - Igmesine for use in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigmar1 regulates endoplasmic reticulum stress-induced C/EBP-homologous protein expression in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Alterations of amino acid levels from striatum, hippocampus, and cerebral cortex induced by global cerebral ischemia in gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]

- 22. youtube.com [youtube.com]

- 23. ahajournals.org [ahajournals.org]

- 24. Frontiers | Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting [frontiersin.org]

- 25. medschool.vcu.edu [medschool.vcu.edu]

- 26. ucm.es [ucm.es]

A Technical Guide to the Early Clinical Development of Igmesine Hydrochloride for Major Depressive Disorder

Executive Summary

This technical guide provides a retrospective analysis of the early clinical and preclinical development of Igmesine hydrochloride (also known as JO-1784), a selective sigma-1 (σ1) receptor agonist, for the treatment of Major Depressive Disorder (MDD). Igmesine represented a departure from traditional monoaminergic antidepressants, targeting the unique intracellular chaperone functions of the σ1 receptor to modulate neuronal plasticity and stress responses. Preclinical studies in established rodent models demonstrated clear antidepressant-like activity, distinct from monoamine reuptake inhibitors or MAO inhibitors.[1][2] Early clinical data, though not extensively published in primary literature, pointed towards promising efficacy.[3] A notable Phase II, double-blind, placebo-controlled trial involving 348 patients reportedly found Igmesine to be as effective as the SSRI fluoxetine over a six-week period.[4] Despite these findings, clinical development was discontinued by Pfizer prior to 2004, reportedly for marketing and strategic considerations rather than a lack of efficacy.[3] This guide synthesizes the available data on Igmesine's mechanism of action, preclinical validation, and reported clinical outcomes, offering valuable insights for researchers and drug development professionals exploring novel, non-monoaminergic targets for MDD.

Part 1: The Sigma-1 Receptor: A Novel Intracellular Target for Antidepressant Action

The rationale for investigating Igmesine in MDD is rooted in the unique biology of its target, the sigma-1 (σ1) receptor. Unlike conventional neurotransmitter receptors located on the cell surface, the σ1 receptor is an intracellular chaperone protein primarily residing at the endoplasmic reticulum-mitochondrion associated membrane (MAM).[5] This strategic location allows it to act as a dynamic signal transducer, regulating a host of cellular processes implicated in the pathophysiology of depression.[5][6]

1.1. Core Mechanism: Chaperone Activity and Calcium Homeostasis

The σ1 receptor is not a classic receptor that forms an ion channel or activates a G-protein cascade upon ligand binding. Instead, it functions as a ligand-operated chaperone.[6] In its resting state, it forms a complex with another chaperone, BiP (Binding immunoglobulin Protein).[7] Upon stimulation by an agonist like Igmesine, the σ1 receptor dissociates from BiP and can translocate to other parts of the cell, including the plasma membrane and nuclear envelope, to interact with and modulate the function of various client proteins.[3][6]

A primary function of σ1 receptor activation is the stabilization of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R) at the endoplasmic reticulum membrane.[7] This action potentiates calcium (Ca²⁺) signaling between the ER and mitochondria, a critical process for maintaining cellular energy (ATP production) and neuronal survival.[7] The antidepressant-like effects of Igmesine have been shown to be dependent on both intracellular and extracellular calcium mobilization.[8][9]

1.2. Modulation of Neurotransmitter Systems and Neuronal Plasticity

Through its chaperone activity, the σ1 receptor influences multiple systems crucial for mood regulation:

-

Glutamatergic System: It directly interacts with and modulates NMDA receptors, enhancing glutamatergic neurotransmission and long-term potentiation, which are vital for synaptic plasticity.[3][5]

-

Monoaminergic Systems: While Igmesine itself has minimal direct effect on monoamine transporters, σ1 receptor activation can influence the release of neurotransmitters including dopamine, serotonin, and norepinephrine.[3][10]

-

Neurotrophic Factors: Agonism at the σ1 receptor can lead to increased expression of Brain-Derived Neurotrophic Factor (BDNF) through pathways involving the ER stress sensor IRE1 and the transcription factor XBP1.[7][11]

This multi-faceted mechanism of action provided a strong scientific rationale for its development as an antidepressant with a potentially novel and differentiated profile from existing SSRIs and TCAs.

Caption: Igmesine hydrochloride signaling pathway via the Sigma-1 receptor.

Part 2: Preclinical Antidepressant-Like Profile

Prior to human trials, Igmesine underwent rigorous evaluation in established animal models of depression. These studies were critical in validating the σ1 receptor as a viable antidepressant target and demonstrating Igmesine's unique pharmacological profile.

2.1. Behavioral Models of Antidepressant Efficacy

The primary evidence for Igmesine's antidepressant-like effects came from rodent behavioral despair models. These tests are widely used to screen for antidepressant activity by measuring the animal's willingness to persevere in an inescapable, stressful situation.

-

Tail-Suspension Test (TST): In mice, Igmesine administered intraperitoneally (i.p.) at doses of 30 and 100 mg/kg significantly reduced immobility time, an effect comparable to the standard antidepressants desipramine and sertraline.[1]

-

Forced Swim Test (FST): In rats, Igmesine was shown to decrease immobility, and this effect was blocked by calcium chelators, confirming the critical role of Ca²⁺ mobilization in its mechanism of action.[9] This effect was also inhibited by σ1 receptor antagonists, demonstrating target engagement.[8]

2.2. Differentiated Neurochemical Profile

A key aspect of Igmesine's preclinical profile was its distinction from classic monoaminergic agents. Neurochemical analyses in rat brain preparations revealed:

-

Weak Monoamine Reuptake Inhibition: Igmesine showed only weak effects on norepinephrine (NE) uptake and lacked significant activity on serotonin (5-HT) or dopamine (DA) reuptake.[1][2]

-

No MAO Inhibition: The compound was inactive against both monoamine oxidase A (MAO-A) and MAO-B enzymes.[2]

-

NMDA Pathway Interference: Igmesine was found to block N-methyl-D-aspartate (NMDA)-induced increases in cGMP, indicating a functional interaction with the NMDA receptor pathway.[2]

This self-validating system of experiments—combining behavioral outcomes with mechanistic assays—strongly suggested that Igmesine possessed a novel mode of action for an antidepressant agent.[1][2]

Table 1: Summary of Key Preclinical Studies for Igmesine

| Study Type | Model / Method | Key Finding | Implication | Reference(s) |

|---|---|---|---|---|

| Behavioral Efficacy | Mouse Tail-Suspension Test | Significantly decreased immobility time, comparable to desipramine and sertraline. | Demonstrates antidepressant-like activity in a standard screening model. | [1] |

| Behavioral Efficacy | Rat Forced Swim Test | Reduced immobility; effect blocked by σ1 antagonists. | Confirms target engagement and antidepressant-like effect. | [8] |

| Mechanistic | Intracerebroventricular administration of Ca²⁺ modulators | Antidepressant-like effect in FST blocked by calcium chelators (EGTA). | Links behavioral effect directly to the proposed mechanism of calcium mobilization. | [9] |

| Neurochemical | Rat brain synaptosome preparations | Weak inhibitor of NE, 5-HT, and DA reuptake. | Differentiates mechanism from SSRIs, SNRIs, and TCAs. | [1][2] |

| Enzymatic Assay | Rat brain preparations | No inhibition of MAO-A or MAO-B (IC₅₀ > 10 µM). | Rules out MAOI as a primary mechanism of action. | [2] |

| Cognitive Function | Rat model of scopolamine-induced amnesia | Improved cognitive function. | Suggests potential for pro-cognitive as well as antidepressant effects. |[3] |

Part 3: Hypothetical Protocol for Early-Phase Clinical Trials in MDD

While the full, detailed protocols for the Igmesine trials are not publicly available, a standard early-phase clinical development plan for a novel antidepressant during that era can be reconstructed. This provides a logical framework for understanding how the trials were likely designed and conducted.

3.1. Phase I: Safety, Tolerability, and Pharmacokinetics

The initial human trials would have focused on establishing the safety profile of Igmesine.

-

Objective: To determine the maximum tolerated dose (MTD), assess safety and tolerability, and characterize the single- and multiple-dose pharmacokinetic (PK) profile.

-

Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

-

Population: Healthy male and female volunteers.

-

Methodology:

-

Screening: Subjects undergo medical history review, physical exams, ECGs, and laboratory safety tests.

-

SAD Cohorts: Sequential cohorts receive a single oral dose of Igmesine or placebo. Doses are escalated in subsequent cohorts pending review of safety data from the previous cohort.

-

MAD Cohorts: Following SAD, new cohorts receive daily doses of Igmesine or placebo for 7-14 days to assess steady-state PK and tolerability.

-

PK Sampling: Dense blood sampling is conducted at pre-specified time points post-dose to measure plasma concentrations of Igmesine and potential metabolites. Key parameters (Cmax, Tmax, AUC, t½) are calculated.[12][13]

-

Safety Monitoring: Continuous monitoring of adverse events (AEs), vital signs, ECGs, and clinical laboratory values.

-

3.2. Phase IIa/IIb: Proof-of-Concept and Dose-Ranging

Following a favorable Phase I outcome, the investigation would move into patients to establish preliminary efficacy.

-

Objective: To evaluate the antidepressant efficacy of Igmesine compared to placebo and an active comparator, and to identify an optimal dose range for Phase III.

-

Design: A multi-center, randomized, double-blind, placebo-controlled, and active-controlled parallel-group study.

-

Population: Adult patients (18-65 years) with a primary diagnosis of non-psychotic Major Depressive Disorder according to DSM-IV criteria, and a minimum baseline score on a standard depression rating scale (e.g., ≥ 20 on the Montgomery-Åsberg Depression Rating Scale, MADRS).

-

Methodology:

-

Screening & Washout: Eligible patients are screened and washed out of any prohibited psychotropic medications.

-

Randomization: Patients are randomly assigned to one of several fixed-dose Igmesine arms, a placebo arm, or an active comparator arm (e.g., Fluoxetine 20 mg/day).

-

Treatment Period: A 6- to 8-week acute treatment phase.[14]

-

Primary Efficacy Endpoint: The mean change from baseline to the end of treatment (e.g., Week 6) in the total score of a standardized depression scale, such as the MADRS or Hamilton Rating Scale for Depression (HAM-D).[15]

-

Secondary Endpoints: Response rate (≥50% reduction in baseline score), remission rate (e.g., MADRS score ≤10), change in Clinical Global Impression (CGI) scale scores.

-

Safety Assessment: Systematic collection of all adverse events, laboratory data, and vital signs throughout the trial.

-

Caption: Representative workflow for a Phase IIb MDD clinical trial.

Part 4: Analysis of Early Clinical Trial Results for Igmesine

The publicly available clinical data for Igmesine is limited, derived primarily from secondary sources and scientific reviews rather than peer-reviewed publications of the trials themselves. This scarcity is a critical caveat; however, the reported results were promising and consistent with the preclinical hypothesis.

4.1. Efficacy in Major Depressive Disorder

The most significant clinical finding reported is from a large Phase II study.[4] The details, as cited in subsequent literature, are summarized below.

Table 2: Summary of Reported Phase II Clinical Trial for Igmesine

| Parameter | Description | Reference(s) |

|---|---|---|

| Study Design | 6-week, multi-center, double-blind, placebo-controlled | [4] |

| Patient Population | 348 patients with Major Depressive Disorder (per DSM-IV criteria) | [4] |

| Treatment Arms | Igmesine, Fluoxetine (SSRI active comparator), Placebo | [4] |

| Reported Outcome | Igmesine was as effective as fluoxetine. | [4] |

| Dose Range Tested | Doses in clinical studies ranged from 25 to 200 mg/day. |[3] |

This outcome is significant for two reasons. First, demonstrating non-inferiority or superiority to a placebo is the primary goal for establishing efficacy. Second, achieving efficacy comparable to a "gold standard" SSRI like fluoxetine provided strong validation for the novel σ1 receptor mechanism as a viable antidepressant strategy.[4]

4.2. Safety and Tolerability Profile

A major gap in the public record for Igmesine is the absence of detailed safety and pharmacokinetic data from its clinical trials.[3] Reviews have explicitly stated that the types and frequencies of adverse events have not been published.[3] Similarly, key human PK parameters such as biological half-life and blood-brain barrier penetration have not been reported.[3] Without this information, a comprehensive assessment of Igmesine's clinical viability and risk-benefit profile is impossible.

Part 5: Discussion and Rationale for Discontinuation

The development of Igmesine hydrochloride presents a compelling case study in pharmaceutical R&D. The compound was grounded in a novel, scientifically rational mechanism of action targeting the σ1 receptor.[3] Preclinical data robustly supported its potential as an antidepressant with a profile distinct from existing monoaminergic drugs.[1][2] Furthermore, at least one significant Phase II trial suggested its efficacy was comparable to that of fluoxetine, a market leader.[4]

Given this promising trajectory, the discontinuation of its development appears paradoxical. The cited reason for halting the program was "marketing considerations" by Pfizer, which led development efforts before 2004.[3] This suggests the decision may have been driven by commercial factors rather than clinical failure. Potential reasons could include:

-

Competitive Landscape: The antidepressant market in the late 1990s and early 2000s was heavily saturated with successful SSRIs. Launching a new drug with a novel mechanism, even if effective, would have required a massive marketing investment to compete against entrenched brands.

-

Patent Lifecycle: The timing of the development cycle relative to patent expiration could have made the projected return on investment unfavorable.

-

Strategic Portfolio Decisions: Pharmaceutical companies frequently re-evaluate their development pipelines and may discontinue promising candidates to allocate resources to therapeutic areas or compounds perceived to have a higher probability of commercial success or a more significant impact on an unmet medical need.

While Igmesine did not reach the market, its journey provided crucial validation for the σ1 receptor as a therapeutic target in psychiatry. Research into other σ1 agonists for depression and other CNS disorders has continued, building on the foundational work done with Igmesine.[8][17]

References

-

Alzheimer's Drug Discovery Foundation. (2017, August 18). Igmesine. Cognitive Vitality Reports. [Link]

-

Skuza, G., & Rogóż, Z. (2006). Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice. Pharmacological Reports, 58(5), 626-635. [Link]

-

BioWorld. (1998, November 18). Igmesine: mode of action and preclinical antidepressant activity. [Link]

-

Wang, Z., et al. (2024). Advancing depression treatment: the role of sigma receptor ligands. Frontiers in Pharmacology, 15, 1344933. [Link]

-

Wang, L., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 911079. [Link]

-

Akunne, H. C., et al. (2001). Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant. Neuropharmacology, 41(1), 138-149. [Link]

-

Dr. Raman Deep. (2022, March 17). Sigma 1 Receptor Intro Video. YouTube. [Link]

-

Meunier, J., & Maurice, T. (2004). Beneficial effects of the sigma1 receptor agonists igmesine and dehydroepiandrosterone against learning impairments in rats prenatally exposed to cocaine. Neurotoxicology and Teratology, 26(6), 783-797. [Link]

-

ResearchGate. (n.d.). Sigma-1 receptor agonists in clinical studies. [Link]

-

Zhao, M., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Urani, A., et al. (2002). The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization. Psychopharmacology, 163(1), 26-35. [Link]

-

Vince, B. D., & Preskorn, S. H. (2024, June 13). Establishing Early Efficacy in Depression Clinical Trials. Clinical Researcher. [Link]

-

Howland, R. H. (2010). Challenges in the development of clinical trials for major depressive disorder. Revista de la Facultad de Medicina, 58(Suppl 1), 50-60. [Link]

-

Wang, Z., et al. (2024). Advancing depression treatment: the role of sigma receptor ligands. PMC. [Link]

-

Cao, Y., et al. (2024). Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study. PLOS One. [Link]

-

Wang, L., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. MDPI. [Link]

-

Jacobsen, P., & DeMartinis, N. (2021, May 11). How to Optimize Success in Clinical Trials of Antidepressants. Clinical Leader. [Link]

-

Su, T. P., & Hayashi, T. (2005, October 1). Understanding the Role of Sigma-1 Receptors in Psychotic Depression. Psychiatric Times. [Link]

-

Clinical Trials Arena. (2024, March 20). What's the latest update on the ongoing clinical trials related to Major Depressive Disorder? [Link]

-

Al-Kuraishy, H. M., et al. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. [Link]

-

Voronin, M. V., Vakhitova, Y. V., & Seredenin, S. B. (2020). Chaperone Sigma1R and Antidepressant Effect. International Journal of Molecular Sciences, 21(19), 7088. [Link]

-

Skuza, G., & Rogóż, Z. (2006). Novel sigma (sigma) receptor agonists produce antidepressant-like effects in mice. PubMed. [Link]

-

Mayo Clinic Research. (n.d.). Depression (Major Depressive Disorder) Clinical Trials. [Link]

-

Lee, C. R., et al. (1994). Pharmacokinetics of aniracetam and its metabolites in rats. Journal of Pharmaceutical Sciences, 83(4), 523-526. [Link]

Sources

- 1. | BioWorld [bioworld.com]

- 2. Neuropharmacological profile of a selective sigma ligand, igmesine: a potential antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Novel sigma (σ) receptor agonists produce antidepressant-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancing depression treatment: the role of sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Advancing depression treatment: the role of sigma receptor ligands [frontiersin.org]

- 9. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and safety profiles of mesalazine enema in healthy Chinese subjects: A single- and multiple-dose study | PLOS One [journals.plos.org]

- 13. Pharmacokinetics of aniracetam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What's the latest update on the ongoing clinical trials related to Major Depressive Disorder? [synapse.patsnap.com]

- 15. acrpnet.org [acrpnet.org]

- 16. psychiatrictimes.com [psychiatrictimes.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the In Vivo Administration of Igmesine Hydrochloride in Mice

Abstract